Product packaging for Pentamethylbismuth(Cat. No.:CAS No. 148739-67-7)

Pentamethylbismuth

Cat. No.: B12692907
CAS No.: 148739-67-7
M. Wt: 284.15 g/mol
InChI Key: ARMZEJAYUBQCRQ-UHFFFAOYSA-N
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Description

Significance of Pentamethylbismuth within Hypervalent Pnictogen Chemistry

This compound is a prime example of a hypervalent compound, where the central bismuth atom is formally bonded to more atoms than allowed by the octet rule. wikipedia.org The pnictogen group, which includes nitrogen, phosphorus, arsenic, antimony, and bismuth, exhibits a trend of increasing ability to form hypervalent compounds as one moves down the group. wikipedia.org this compound, along with its lighter congeners like pentamethylarsenic and pentamethylantimony (B82064), serves as a fundamental model for understanding the bonding in these systems. wikipedia.orgwikipedia.org The study of such molecules challenges and refines theoretical models of chemical bonding beyond classical theories. researchgate.net The unusual blue-violet color of this compound, a rare characteristic for a main-group organometallic compound, has been a subject of theoretical investigation, with calculations suggesting it arises from a HOMO-LUMO transition influenced by relativistic effects on the bismuth 6s orbitals. wikipedia.orguio.nonih.gov

Overview of Organobismuth(V) Compounds and Their Unique Characteristics

Organobismuth(V) compounds, where bismuth is in the +5 oxidation state, represent a fascinating class of organometallic species. wikipedia.org While inorganic Bi(V) compounds are rare, a variety of organobismuth(V) complexes are known. wikipedia.org These compounds are typically synthesized by the oxidation of triorganobismuth(III) precursors. wikipedia.org For instance, triarylbismuthines can be oxidized with chlorine or bromine to form Ar3BiX2 (where X = Cl, Br). wikipedia.org Subsequent reaction with organolithium or Grignard reagents can then yield all-carbon organobismuth(V) complexes like pentaphenylbismuth. wikipedia.orgsciencemadness.org

Organobismuth(V) compounds are notable for their strong oxidizing properties and are utilized in various organic transformations, including the oxidation of alcohols and the cleavage of glycols. wikipedia.org The geometry of these pentacoordinate complexes is often trigonal bipyramidal. thieme-connect.de Their stability and reactivity are influenced by the nature of the organic groups attached to the bismuth center. wikipedia.org

Compound Oxidation State of Bi Coordination Number Typical Geometry Key Characteristics
Trimethylbismuth (B1197961)+33PyramidalMonomeric, reminiscent of organophosphorus(III) compounds. wikipedia.org
Triphenylbismuth (B1683265)+33PyramidalCommon starting material for organobismuth(V) synthesis. wikipedia.org
Pentaphenylbismuth+55Trigonal BipyramidalOne of the first pentaorganobismuth(V) compounds synthesized. sciencemadness.org
This compound+55Trigonal BipyramidalA hypervalent compound with unusual color and fluxional behavior. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15Bi B12692907 Pentamethylbismuth CAS No. 148739-67-7

Properties

CAS No.

148739-67-7

Molecular Formula

C5H15Bi

Molecular Weight

284.15 g/mol

IUPAC Name

pentamethylbismuth

InChI

InChI=1S/5CH3.Bi/h5*1H3;

InChI Key

ARMZEJAYUBQCRQ-UHFFFAOYSA-N

Canonical SMILES

C[Bi](C)(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Pentamethylbismuth

Historical Development of Pentamethylbismuth Synthesis

The field of organobismuth chemistry has long recognized the greater stability of pentaarylbismuth(V) compounds compared to their pentaalkyl counterparts. asm.org For many years, the synthesis of pentaalkylbismuth(V) compounds, particularly the simplest member, this compound, remained an elusive goal. asm.org This difficulty is attributed to the high oxidation potential of bismuth(V) and the weakness of the Bi-C alkyl bond, making such compounds prone to decomposition. asm.org

A significant breakthrough occurred in 1994 when Seppelt and co-workers reported the first successful synthesis of this compound. asm.org This achievement was noteworthy as it provided the first concrete evidence for the existence of a simple pentaalkylbismuth(V) compound and opened the door for further investigation into its structure and reactivity. asm.org The general instability of aliphatic organobismuth(V) compounds underscores the significance of this initial synthetic accomplishment. rsc.org

Contemporary Synthetic Routes

The preparation of this compound primarily relies on a two-step process starting from a readily available organobismuth(III) precursor. This methodology is centered around the formation of a stable bismuth(V) dihalide intermediate, which is subsequently alkylated.

Alkylation of Dichlorotrimethylbismuth(V) Precursors

The most established and widely cited method for synthesizing this compound involves the alkylation of dichlorotrimethylbismuth(V) (Me₃BiCl₂). wikipedia.orgsciencemadness.org This precursor is prepared through the oxidative chlorination of trimethylbismuth (B1197961) (Me₃Bi) using sulfuryl chloride (SO₂Cl₂) at low temperatures. wikipedia.orgsciencemadness.org

Step 1: Synthesis of Dichlorotrimethylbismuth(V)

Generated code

In this step, trimethylbismuth is oxidized by sulfuryl chloride to yield the more stable dichlorotrimethylbismuth(V). This reaction is typically performed at low temperatures to manage its exothermicity and prevent decomposition.

Step 2: Synthesis of this compound Bi(CH₃)₃Cl₂ + 2LiCH₃ → Bi(CH₃)₅ + 2LiCl

Generated code

Advanced Structural Elucidation and Molecular Dynamics of Pentamethylbismuth

Gas-Phase and Condensed-Phase Structural Characterization

The determination of the precise molecular structure of pentamethylbismuth has been a key area of research, with various techniques employed to understand its conformation in different physical states.

This compound adopts a trigonal bipyramidal (TBP) molecular geometry. wikipedia.org In this arrangement, the central bismuth atom is bonded to five methyl groups. Three of the methyl groups occupy equatorial positions, forming a trigonal plane with theoretical bond angles of 120°. The remaining two methyl groups are situated in axial positions, perpendicular to the equatorial plane, with a theoretical angle of 90° to the equatorial groups. libretexts.org This geometry is a common feature for pentacoordinate main group elements. libretexts.org Computational studies have shown that a square pyramidal (SPy) geometry is only slightly higher in energy, suggesting a low barrier to conformational change. nih.gov

In the solid state, all the bismuth-carbon (Bi-C) bond lengths in this compound are observed to be the same. wikipedia.org However, a detailed analysis of related pentaorganobismuth(V) compounds reveals distinctions between axial and equatorial bond lengths in a trigonal bipyramidal framework. For instance, in pentaphenylbismuth, the axial Bi-C bonds are slightly longer than the equatorial Bi-C bonds. This difference is attributed to the greater steric repulsion experienced by the axial substituents.

CompoundBi-C Axial Bond Length (Å)Bi-C Equatorial Bond Length (Å)
This compound2.282.28
Tris(p-tolyl)bismuth bis(bromodifluoroacetate)2.275(8), 2.295(8)2.187(10)–2.212(13)

Data sourced from multiple crystallographic studies. researchgate.netresearchgate.net

Molecular Geometry: Trigonal Bipyramidal Conformation

Dynamic Behavior and Ligand Exchange Processes

This compound is not a rigid molecule; it exhibits dynamic behavior, particularly in solution, which has been extensively studied using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides compelling evidence for the molecular non-rigidity of this compound. wikipedia.org At ambient temperatures, the ¹H NMR spectrum of this compound displays a single sharp resonance for the methyl protons. This observation indicates that all methyl groups are chemically equivalent on the NMR timescale. wikipedia.org This equivalence arises from a rapid exchange process that interchanges the axial and equatorial methyl groups. chiba-u.jp If the molecule were static, separate signals for the axial and equatorial methyl groups would be expected. The coalescence of these signals into a single peak is a hallmark of a fluxional molecule undergoing rapid intramolecular rearrangement. bhu.ac.in

The process responsible for the rapid interchange of axial and equatorial ligands in this compound is known as pseudorotation, most commonly described by the Berry pseudorotation mechanism. This mechanism involves a concerted motion where the two axial ligands and two of the equatorial ligands move to form a square pyramidal intermediate. This intermediate then relaxes back to a trigonal bipyramidal structure, but with the original axial ligands now in equatorial positions and two of the original equatorial ligands in axial positions.

Computational studies have calculated the energy barrier for this Berry pseudorotation in this compound to be very low, less than 1 kcal/mol. nih.gov This low barrier explains why the ligand exchange is so rapid, even at low temperatures, making the individual axial and equatorial environments indistinguishable by NMR spectroscopy under normal conditions. wikipedia.orgbhu.ac.in

Evidence for Molecular Non-Rigidity via Nuclear Magnetic Resonance Spectroscopy

Crystallographic Insights into Related Pentaorganobismuth(V) Analogs

X-ray crystallography of various pentaorganobismuth(V) analogs provides valuable comparative data for understanding the structural features of this compound. While obtaining single crystals of the highly reactive this compound suitable for X-ray diffraction has been challenging, the crystal structures of its aryl counterparts, such as pentaphenylbismuth and pentakis(4-tolyl)bismuth, have been successfully determined. thieme-connect.de

These studies confirm that many pentaarylbismuth(V) compounds also adopt a trigonal bipyramidal geometry in the solid state. thieme-connect.de For example, pentakis(4-tolyl)bismuth is trigonal bipyramidal. thieme-connect.de However, some analogs, like pentaphenylbismuth, can exhibit a square pyramidal geometry, which is often close in energy to the trigonal bipyramidal form. nih.govthieme-connect.de The specific geometry adopted can be influenced by the steric and electronic properties of the organic ligands.

The Bi-C bond lengths in these analogs show a consistent trend where the axial bonds are generally slightly longer than the equatorial bonds due to increased steric hindrance at the axial positions. For example, in one study, the mean Bi-C bond lengths in two different pentaarylbismuth(V) compounds were found to be 2.34 Å and 2.33 Å. thieme-connect.de These crystallographic data from stable analogs provide a crucial reference for understanding the bonding and structure of the less stable this compound.

Quantum Chemical and Relativistic Theoretical Investigations of Pentamethylbismuth

Electronic Structure Theory and Bonding Analysis

The arrangement of five methyl groups around a central bismuth atom places pentamethylbismuth in the category of hypervalent compounds. wikipedia.org Its molecular geometry and the nature of the bonds are explained by advanced theoretical models that go beyond simple Lewis structures.

This compound adopts a trigonal bipyramidal (TBP) molecular geometry. wikipedia.org This structure is characteristic of many hypervalent p-block element compounds. The bonding in such molecules is often described by the three-center, four-electron (3c-4e) bond model, particularly for the linear arrangement of the two axial ligands and the central atom.

In Bi(CH₃)₅, the two axial methyl groups and the central bismuth atom form a 3c-4e bond. This model involves a set of three molecular orbitals derived from the atomic orbitals of the three participating atoms: a bonding orbital, a non-bonding orbital, and an antibonding orbital. The four valence electrons occupy the bonding and non-bonding orbitals, resulting in a stable system where each Bi-C axial bond has a bond order of approximately 0.5. This delocalized bonding allows for the accommodation of more than eight electrons in the valence shell of the central bismuth atom without invoking d-orbital participation, an explanation that is now considered outdated for main-group elements. researchgate.netacs.org The study of hypervalent organobismuth complexes reveals that this type of bonding can significantly influence molecular geometry and dynamic behavior. rsc.org

Theoretical calculations indicate that the this compound molecule is not rigid. wikipedia.org Computational studies have found that the trigonal bipyramidal (TBP) structure and a square pyramidal (SPy) structure are very close in energy, with the SPy conformation being less than 0.1 eV higher in energy. nih.gov The transition state for the Berry pseudorotation, a mechanism that interchanges the axial and equatorial methyl groups via an SPy intermediate, is calculated to have a very low energy barrier of less than 1 kcal/mol. nih.gov This fluxional behavior is consistent with nuclear magnetic resonance (NMR) spectroscopy data, which shows all five methyl groups to be equivalent in solution. wikipedia.org

Hypervalent Bonding Model: Three-Center, Four-Electron Interactions

Spectroscopic Phenomena and Relativistic Effects

The most striking feature of this compound is its intense blue-violet color, distinguishing it from the typically colorless pentacoordinated compounds of its lighter congeners, such as pentamethylarsenic and pentamethylantimony (B82064). wikipedia.orgnih.govwikipedia.org Modern quantum chemical methods have been instrumental in explaining this phenomenon, highlighting the indispensable role of relativistic effects.

The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes an electron from the HOMO to the LUMO. wikipedia.orgnih.gov Two-component relativistic time-dependent density functional theory (TDDFT) calculations have successfully modeled this electronic transition. nih.govuit.noresearchgate.net These calculations predict that Bi(CH₃)₅ absorbs orange-red light, which is complementary to the observed blue-violet color. nih.govresearchgate.net

According to these computational models, the visible absorption is almost entirely due to a single electronic transition from the ligand-based HOMO to the LUMO. nih.gov The energy gap between these two orbitals is small enough to fall within the visible range, a feature directly linked to relativistic effects on the bismuth atom. nih.gov

Relativistic effects can be broadly categorized into scalar effects and those arising from spin-orbit coupling. For heavy elements like bismuth, spin-orbit coupling—the interaction between an electron's spin and its orbital angular momentum—can have a profound impact on electronic structure and properties. scispace.com

In the case of this compound, computational studies have demonstrated that scalar relativistic calculations are completely insufficient to explain its color. nih.gov Such calculations incorrectly predict the lowest-energy electronic transition to be in the violet/near-UV region of the spectrum. nih.govresearchgate.net It is only when spin-orbit coupling is included in the calculations that the predicted absorption shifts dramatically. The inclusion of spin-orbit coupling results in a significant redshift of the calculated absorption wavelength by more than 200 nm, moving it into the orange-red part of the spectrum and thus providing an excellent quantitative explanation for the observed blue-violet color. nih.gov This has led to the characterization of this compound's color as a "visible spin-orbit effect". uio.nouit.no

Calculated Lowest-Energy Electronic Transitions for Bi(CH₃)₅
Computational MethodPredicted Absorption (nm)Resulting Appearance
Scalar Relativistic TDDFT~400 nm (Violet/UV)Colorless/Pale Yellow
Relativistic TDDFT with Spin-Orbit Coupling~600 nm (Orange-Red)Blue-Violet

The underlying reason for the low-energy HOMO-LUMO gap and the significant spin-orbit coupling effects is the relativistic stabilization of bismuth's valence s-orbitals. For heavy elements, electrons in s-orbitals move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction and stabilization (lowering in energy) of the orbital. scispace.com

This effect is particularly pronounced for the 6s orbital of bismuth. nih.govrsc.org This relativistic stabilization directly lowers the energy of the LUMO in this compound, as this orbital has a substantial Bi 6s character (calculated to be around 20%). nih.govresearchgate.net The HOMO, being ligand-based, is less affected. The result is a narrowing of the HOMO-LUMO gap, which brings the electronic transition into the visible range. wikipedia.orgnih.gov Without this relativistic stabilization, the LUMO would be at a much higher energy, and this compound would be colorless, much like its lighter analogs. nih.gov This phenomenon is also related to the "inert pair effect," where the 6s² electrons are reluctant to participate in bonding, a characteristic feature of heavy p-block elements. nih.govrsc.org

Role of Spin-Orbit Coupling in Electronic Transitions

Conformational Landscape and Energy Minima Calculations

Theoretical investigations into the molecular structure of this compound (Bi(CH₃)₅) have revealed a dynamic and complex conformational landscape. Early ab initio molecular orbital calculations suggested that the molecule would adopt a trigonal bipyramidal (TBP) geometry as its equilibrium configuration. researchgate.net This has been supported by experimental data, which found a TBP geometry in the solid state. nih.gov

More recent and advanced calculations, however, indicate a more nuanced picture. nih.gov Geometry optimizations using Density Functional Theory (DFT) have identified two distinct, low-energy minima on the potential energy surface: the trigonal bipyramidal (D₃h symmetry) and the square pyramidal (C₄v symmetry) conformations. researchgate.netnih.gov These two structures are found to be nearly identical in energy, with the square pyramidal (SPy) form calculated to be less than 0.1 eV higher in energy than the TBP structure. nih.gov

Furthermore, the energy barrier for the interconversion between these two conformers, a process known as Berry pseudorotation, is remarkably low. nih.gov Calculations located the transition state connecting the TBP and SPy minima and found it to be less than 1 kcal/mol higher in energy than either of the stable conformers. nih.gov This low energy barrier suggests that this compound is a fluxional molecule, particularly in the gas phase and in solution, where the methyl groups can rapidly exchange between axial and equatorial positions. nih.govwikipedia.org This fluxional character is consistent with nuclear magnetic resonance (NMR) spectroscopy data, which shows all five methyl groups to be equivalent. wikipedia.org

Relative Energies of this compound Conformers
ConformerPoint GroupRelative Energy (to TBP)Status
Trigonal Bipyramidal (TBP)D₃h0.0 eVEnergy Minimum
Square Pyramidal (SPy)C₄v< 0.1 eVEnergy Minimum
Berry Pseudorotation Transition State-< 1 kcal/mol (~0.043 eV)Transition State

Computational Methodologies in Organobismuth(V) Chemistry

The study of organobismuth(V) compounds like this compound necessitates sophisticated computational methods that can accurately account for the significant relativistic effects introduced by the heavy bismuth atom.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a standard tool for investigating the ground-state properties of organobismuth compounds, including geometry optimizations and thermodynamic properties. nih.govresearchgate.netnih.gov For this compound, calculations have been performed using both generalized gradient approximation (GGA) functionals, such as OLYP, and hybrid functionals like B3LYP. nih.gov These calculations typically employ large, all-electron basis sets of Slater-type orbitals (STO), for instance, triple-zeta plus two polarization functions (TZ2P) or quadruple-zeta plus four polarization functions (QZ4P), to provide a flexible description of the electron density. nih.gov Such DFT calculations were instrumental in identifying the near-equienergetic trigonal bipyramidal and square pyramidal minima on the potential energy surface of this compound. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for studying the electronic excited states of molecules and predicting their UV-visible absorption spectra. nih.govyoutube.com This methodology has been crucial in explaining the unusual blue-violet color of this compound, a rare characteristic for a main-group organometallic compound. nih.govuio.no

TDDFT calculations reveal that the visible absorption of this compound is dominated by a single electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO is largely based on the methyl ligands, while the LUMO possesses significant bismuth 6s atomic orbital character. nih.govwikipedia.org The low energy of this LUMO, which leads to absorption in the visible range, is a direct consequence of the relativistic stabilization of the Bi 6s orbital. nih.gov

Scalar Relativistic vs. Two-Component Relativistic Treatments

The accurate description of heavy elements like bismuth requires the inclusion of relativistic effects, which alter the electronic structure significantly compared to lighter elements. scispace.com These effects include the contraction and energetic stabilization of s- and p-orbitals and the expansion of d- and f-orbitals. A critical relativistic phenomenon is spin-orbit coupling (SOC), which causes the splitting of atomic orbitals with an orbital angular momentum (l > 0). scispace.com For bismuth, the SOC splits the 6p atomic level into 6p₁/₂ and 6p₃/₂ sublevels. mostwiedzy.pl

Computational methods can account for relativity at different levels of theory:

Scalar Relativistic (SR) Treatments: These methods incorporate the major relativistic corrections related to the electron mass velocity (orbital contraction/expansion) but neglect spin-orbit coupling. When scalar relativistic TDDFT calculations are applied to this compound, they completely fail to reproduce the molecule's color. nih.govuit.no These calculations incorrectly predict the lowest-energy electronic transition to be in the high-energy violet or near-UV region of the spectrum, which would result in a colorless or pale yellow compound. nih.gov

Two-Component Relativistic Treatments: These more advanced methods explicitly include spin-orbit coupling, often through a Hamiltonian like the Zeroth-Order Regular Approximation (ZORA). nih.gov When two-component relativistic TDDFT calculations incorporating spin-orbit coupling (ZORA-SOC) are performed on this compound, they provide an excellent explanation for its observed color. nih.govuit.no The inclusion of SOC dramatically red-shifts the calculated absorption by over 200 nm into the orange-red part of the spectrum, which corresponds to the perceived blue-violet color. nih.gov

This stark difference in outcomes underscores that while scalar relativistic approaches may be adequate for some properties of sixth-row element compounds, a correct description of spin-orbit effects is essential for accurately predicting the electronic absorption spectra of many 6p-element compounds like this compound. nih.gov

Reaction Pathways and Mechanistic Studies of Pentamethylbismuth

Thermal and Solution-Phase Decomposition Mechanisms

Pentamethylbismuth is a thermally sensitive compound, existing as a deep blue-violet solid at low temperatures (below -100 °C). wikipedia.org Its instability is a defining characteristic, leading to decomposition both in the solid state upon warming and readily in the gas phase or in solution. wikipedia.org

Pathway to Trimethylbismuth (B1197961) Formation

The primary decomposition pathway for this compound involves the loss of two methyl groups to form the more stable trivalent compound, trimethylbismuth (Bi(CH3)3). wikipedia.org This transformation is a classic example of reductive elimination from a high-oxidation-state main-group element.

Mechanistically, this process involves the reductive elimination of two methyl ligands from the Bi(V) center, which formally reduces to Bi(III). This reaction is thermodynamically favorable, driven by the formation of the stable Bi(III) species and a strong C-C bond in ethane (B1197151). While detailed kinetic studies on this compound itself are limited, studies on the decomposition of trimethylbismuth in the gas phase have shown that homolytic cleavage of the Me-Bi bond can occur at moderate temperatures (60–120 °C), suggesting that radical mechanisms may play a role in the breakdown of its pentavalent precursor. nih.govd-nb.info The decomposition is a concerted process where the two methyl groups are eliminated simultaneously, forming ethane without the generation of free methyl radicals as long-lived intermediates.

Comparative Thermal Stability with Lighter Pnictogen Analogs

The thermal stability of pentamethylpnictogen compounds (E(CH3)5) decreases significantly down Group 15. This compound is the least stable member of this series, a trend directly linked to fundamental atomic properties.

Two primary factors govern this trend:

Metal-Carbon Bond Strength: The E-C bond dissociation energy weakens down the group (P-C > As-C > Sb-C > Bi-C). nih.gov The weaker Bi-C bonds in this compound require less energy to cleave, contributing to its lower thermal stability.

Inert Pair Effect and Relativistic Effects: The stability of the +3 oxidation state relative to the +5 state increases for heavier pnictogens. For bismuth, this is particularly pronounced due to relativistic effects, which cause a contraction and energetic stabilization of the 6s orbital. wikipedia.org This makes the lone pair in trimethylbismuth [Bi(III)] energetically low and relatively inert, providing a strong thermodynamic driving force for the decomposition of this compound [Bi(V)]. thieme-connect.de Consequently, pentamethylantimony (B82064) (Sb(CH3)5) is considerably more stable than this compound. thieme-connect.de

CompoundPnictogen Element (E)Observed Thermal StabilityPrimary Decomposition Product
Pentamethylphosphorus (P(CH3)5)Phosphorus (P)Relatively StableP(CH3)3
Pentamethylarsenic (As(CH3)5)Arsenic (As)Less stable than P(CH3)5As(CH3)3
Pentamethylantimony (Sb(CH3)5)Antimony (Sb)Stable at room temperature, decomposes on attempted boiling. thieme-connect.deSb(CH3)3
This compound (Bi(CH3)5)Bismuth (Bi)Unstable above -100 °C; decomposes in solution or gas phase at room temperature. wikipedia.orgBi(CH3)3

Fundamental Reactivity Patterns

The reactivity of this compound is dominated by the lability of the Bi-C bonds and the strong tendency of the bismuth center to revert to the +3 oxidation state.

Oxidative Addition and Reductive Elimination Processes

As a Bi(V) species, this compound is already in a high oxidation state and therefore does not undergo further oxidative addition. Its characteristic reaction is reductive elimination . This process is the microscopic reverse of oxidative addition and involves the metal center's oxidation state decreasing by two as a new covalent bond forms between two ligands. wikipedia.org

The decomposition of this compound to trimethylbismuth is the principal example of a reductive elimination reaction for this compound. wikipedia.org This reactivity is common for pentavalent organobismuth compounds, which are often employed as oxidants in organic synthesis, with the Bi(V) center being reduced to Bi(III) in the process. acs.org The driving force is the formation of the thermodynamically stable trivalent bismuth species. Cationic pentavalent bismuth species, in particular, are known to be active in reductive elimination pathways. youtube.comnih.gov

Formation of Bismuthonium Cations and Ate Complexes

Despite its instability, this compound can undergo reactions that either increase its coordination number or result in the loss of a single methyl group.

Ate Complex Formation: In the presence of excess methyllithium (B1224462), this compound acts as a Lewis acid, accepting a methyl anion to form a hexacoordinate "ate" complex, lithium hexamethylbismuthate(V). thieme-connect.de This orange-colored salt contains the [Bi(CH3)6]⁻ anion, in which the bismuth atom is in the +5 oxidation state but has a coordination number of six. d-nb.infothieme-connect.de

Bi(CH_3)_5 + LiCH_3 → Li^+[Bi(CH_3)_6]^−

Bismuthonium Cation Formation: The cleavage of a single Bi-C bond can lead to the formation of a quaternary bismuthonium cation. While direct alkylation of trimethylbismuth to form a tetramethylbismuthonium salt is generally inefficient due to the low nucleophilicity of the Bi(III) center, these cations can be generated from pentavalent precursors. thieme-connect.de Analogous to the reaction of pentaphenylbismuth with protic acids, it is expected that this compound reacts with a strong, non-coordinating acid (HX) to yield the tetramethylbismuthonium cation ([Bi(CH3)4]+) and methane. wikipedia.org

Bi(CH_3)_5 + HX → [Bi(CH_3)_4]^+X^− + CH_4

Reactivity of the Bi-C Bond

The reactivity of the bismuth-carbon bond in this compound is central to its chemistry and can be categorized into several patterns:

Reductive Cleavage: The most prominent reaction is the concerted cleavage of two Bi-C bonds during thermal decomposition, resulting in reductive elimination to form trimethylbismuth and ethane. wikipedia.org This highlights the inherent weakness of the Bi-C bond in the Bi(V) state.

Protonolysis: The reaction with protic acids demonstrates the cleavage of a Bi-C bond via protonation, where a methyl group is lost as methane. wikipedia.org This reaction underscores the polarity of the Bi-C bond, with the carbon atom acting as the nucleophilic center.

Lewis Acid Adduct Formation: The reaction with methyllithium to form the hexamethylbismuthate(V) ate complex shows that the bismuth center can act as an electrophile without cleaving existing Bi-C bonds, instead increasing its coordination sphere. thieme-connect.de

These reaction modes illustrate the lability of the Bi-C linkage, which is readily cleaved through thermal, reductive, or acid-mediated pathways, defining the synthetic utility and transient nature of this compound.

Influence of Hypervalent Bonding on Reactivity Profiles

The concept of hypervalent bonding, often described by the three-center-four-electron (3c-4e) model, is crucial for explaining the reactivity of this compound. In its TBP structure, the two axial methyl groups are held by a single 3c-4e bond, while the three equatorial methyl groups are bound by conventional two-center-two-electron (2c-2e) covalent bonds. This bonding arrangement has profound consequences for the molecule's reactivity profile.

Structural Fluxionality and Low-Energy Intermediates:

A key feature influencing this compound's reactivity is its structural non-rigidity in solution. wikipedia.org Computational studies have shown that a square pyramidal (SPy) structure is energetically very close to the trigonal bipyramidal (TBP) ground state. nih.govresearchgate.net The energy barrier for the interconversion between these two forms, through a process known as Berry pseudorotation, is remarkably low—calculated to be less than 1 kcal/mol. nih.gov

Structural Parameter Trigonal Bipyramidal (TBP) Conformer Square Pyramidal (SPy) Conformer Transition State (for Berry Pseudorotation)
Relative Energy Lowest Energy State (Reference)< 0.1 eV higher than TBP nih.gov< 1 kcal/mol higher than TBP nih.gov
Description Ground state geometry with distinct axial and equatorial positions. wikipedia.orgA low-energy alternative geometry accessible through minor atomic displacements. nih.govresearchgate.netThe energetic peak between two TBP conformers, facilitating ligand exchange. nih.gov

This interactive table summarizes the energetic relationship between the key structures of this compound involved in its dynamic behavior.

Primary Reaction Pathway: Reductive Elimination

The most well-documented reaction of this compound is its thermal decomposition. It is stable as a solid at very low temperatures (e.g., -110 °C) but readily decomposes in the gas phase or in solution to form trimethylbismuth (Bi(CH₃)₃) and other products. wikipedia.org This decomposition is a classic example of reductive elimination, a characteristic reaction of hypervalent species.

Reactivity Towards Nucleophiles and Electrophiles

While specific studies on the reactions of this compound with external reagents are scarce, its reactivity can be inferred from related compounds and the principles of hypervalent chemistry. The triphenylbismuthine moiety, for instance, is known to be an effective leaving group in reactions involving bismuthonium salts and nucleophiles. thieme-connect.de The labile Bi-C bonds in this compound, particularly the axial ones, would be expected to be susceptible to attack by both nucleophilic and electrophilic reagents, leading to the cleavage of the Bi-C bond. thieme-connect.de

Factor Influence on Reactivity Underlying Cause
Weak Axial Bonds Facilitates reductive elimination to Bi(III). wikipedia.orgThe nature of the three-center-four-electron (3c-4e) hypervalent bond. wikipedia.org
Structural Fluxionality Lowers activation energy for reactions by providing low-energy pathways for geometric rearrangement. nih.govMinimal energy difference between TBP and SPy structures and a low barrier for Berry pseudorotation. nih.govresearchgate.net
Relativistic Effects Provides a strong thermodynamic driving force for decomposition to the +3 oxidation state. wikipedia.orgStabilization of the 6s orbitals in bismuth, making Bi(III) compounds more stable. wikipedia.org

This interactive table outlines the key factors stemming from hypervalent bonding that dictate the reactivity profile of this compound.

Broader Context and Future Directions in Organobismuth Chemistry

Pentamethylbismuth as a Benchmark for Heavy Main-Group Organometallics

This compound (Bi(CH₃)₅) serves as a crucial benchmark compound in the field of heavy main-group organometallic chemistry. rsc.orgresearchgate.net Its existence and properties provide a tangible reference point for understanding the behavior of hypervalent compounds, where a central atom formally has more than eight valence electrons. wikipedia.org The study of Bi(CH₃)₅ and its lighter pnictogen congeners, such as pentamethylarsenic and pentamethylantimony (B82064), allows for systematic investigations into the trends and effects of increasing atomic number and relativistic effects on bonding, structure, and stability. researchgate.net

One of the most striking features of this compound is its deep blue-violet color, which is highly unusual for a main-group organometallic compound. sciencemadness.orguio.no Theoretical calculations have shown that this color arises from a HOMO-LUMO transition, where the LUMO is significantly influenced by relativistically stabilized bismuth 6s orbitals. sciencemadness.orguio.no This "visible spin-orbit effect" is a direct consequence of the heavy bismuth atom and underscores the importance of considering relativistic effects in the chemistry of heavy elements. uio.no The comparison of the properties of this compound with its lighter, colorless counterparts provides a clear and experimentally observable benchmark for the impact of relativity on electronic structure. sciencemadness.org

The trigonal bipyramidal structure of this compound in the solid state is also a key benchmark. sciencemadness.org However, NMR spectroscopy indicates that the molecule is not rigid in solution, with all methyl groups being equivalent on the NMR timescale. sciencemadness.org This fluxional behavior is characteristic of many hypervalent main-group compounds and provides a basis for comparative studies of intramolecular ligand exchange processes.

Interplay with Coordination Chemistry of Bismuth

While specific studies on the coordination chemistry of this compound are not extensively documented, its existence and properties offer insights into the potential interplay with the broader field of bismuth coordination chemistry. The Bi(V) center in this compound is highly oxidizing, which suggests that its direct coordination to other ligands would be challenging without causing redox reactions. researchgate.net However, the principles governing its stability and structure are relevant to the design of other pentacoordinate and hypervalent bismuth complexes.

The field of organobismuth chemistry includes a variety of coordination complexes where bismuth engages in dative (Bi→M) or covalent (Bi-M) bonding with transition metals. rsc.org These complexes are typically synthesized from Bi(III) precursors. thieme-connect.de The potential use of a Bi(V) species like this compound as a precursor could, in principle, lead to novel transition metal complexes with bismuth in a higher oxidation state, although this remains a synthetic challenge.

Furthermore, the formation of the hexamethylbismuthate anion, [Bi(CH₃)₆]⁻, from the reaction of this compound with excess methyllithium (B1224462), demonstrates the ability of the bismuth center to expand its coordination number beyond five. wikipedia.org This suggests the possibility of forming other "ate" complexes with different anionic ligands, which could serve as building blocks in coordination chemistry. The study of hypervalent organobismuth compounds with intramolecular coordinating groups has shown that such interactions can stabilize the bismuth center and influence the geometry of the resulting complexes. nih.govcapes.gov.br These findings provide a framework for designing future experiments aimed at exploring the coordination chemistry of pentavalent organobismuth species.

Theoretical Predictions Guiding Experimental Research

Theoretical calculations have been instrumental in understanding the fundamental properties of this compound and continue to guide experimental research in organobismuth chemistry. uio.no The prediction and subsequent explanation of its unusual blue-violet color through relativistic quantum chemical calculations is a prime example of theory providing insight where simple models fail. sciencemadness.orguio.no These theoretical studies highlighted the significant role of spin-orbit coupling in the electronic structure of heavy p-block elements, a concept that is now widely applied to understand the properties of other heavy element compounds. uio.nouit.no

Computational studies have also been crucial in elucidating the stability and reactivity of hypervalent bismuth compounds. rsc.orgacs.org For instance, theoretical investigations into the reaction mechanisms of bismuth-catalyzed reactions can help in the design of more efficient and selective catalysts. capes.gov.br Density Functional Theory (DFT) calculations are often employed to predict reaction pathways and transition states, providing a roadmap for synthetic chemists. capes.gov.br

In the context of this compound, theoretical predictions can guide the exploration of its currently unknown reactivity. For example, computational modeling could be used to predict the feasibility of its reactions with various substrates, such as its potential as a methylating agent or its ability to undergo oxidative addition or reductive elimination at the bismuth center. wikipedia.org Such theoretical insights can help to identify promising avenues for experimental investigation, saving significant time and resources in the laboratory. uio.no

Emerging Methodologies and Synthetic Challenges

The synthesis of this compound itself presents significant challenges due to its instability. The established method involves a two-step process: the reaction of trimethylbismuth (B1197961) with sulfuryl chloride to form dichlorotrimethylbismuth, followed by methylation with two equivalents of methyllithium at low temperatures. wikipedia.org The compound is only stable as a solid at very low temperatures and decomposes upon warming. sciencemadness.org

A key challenge in the synthesis of hypervalent organobismuth compounds is the inherent weakness of the Bi-C bond, which makes these compounds prone to decomposition. nih.gov Emerging methodologies in this area often focus on the use of stabilizing ligands or intramolecular coordination to enhance the stability of the target molecules. nih.govcapes.gov.br For example, the use of bidentate or tridentate ligands can create more robust hypervalent bismuth complexes.

Another synthetic challenge is the selective formation of mixed-ligand pentavalent bismuth species. While the synthesis of homoleptic compounds like pentaphenylbismuth and this compound is established, the controlled synthesis of heteroleptic analogues remains a difficult task. thieme-connect.de Advances in this area could come from the development of new synthetic routes that allow for the stepwise introduction of different organic groups. The use of well-defined organobismuth(III) precursors and their controlled oxidation in the presence of specific nucleophiles is a promising strategy. jst.go.jp

Unexplored Reactivity and Catalytic Potential

The reactivity of this compound is largely unexplored due to its thermal instability. sciencemadness.org Its decomposition to trimethylbismuth suggests that it could potentially act as a source of methyl radicals or as a methylating agent under specific conditions. sciencemadness.orgwikipedia.org The high oxidation state of the bismuth center also implies a potential for oxidative chemistry. For instance, it might be capable of oxidizing other substrates while being reduced to a Bi(III) species.

While there are no direct reports on the catalytic activity of this compound, the broader field of organobismuth chemistry offers clues to its potential. Bismuth compounds, particularly Bi(III) salts and complexes, are known to act as Lewis acid catalysts in a variety of organic transformations. rsc.org It is conceivable that this compound or its derivatives could exhibit catalytic activity, possibly through pathways involving Bi(V)/Bi(III) redox cycles. rsc.org

The exploration of the catalytic potential of this compound would require overcoming the challenge of its instability. One approach could be to use it in low-temperature catalytic reactions or to generate it in situ under catalytic conditions. Furthermore, the synthesis of more stable pentavalent organobismuth compounds, guided by the principles learned from this compound, could lead to the development of new and effective catalysts for a range of chemical reactions. rsc.org The unique electronic properties of the Bi(V) center, influenced by relativistic effects, could lead to novel catalytic activities not observed for lighter elements. uit.noacs.org

Q & A

Q. What are the standard synthetic routes for pentamethylbismuth, and how can purity be validated?

this compound is typically synthesized via transmetallation reactions between bismuth halides and methylating agents like Grignard reagents or organolithium compounds. Key steps include rigorous exclusion of oxygen and moisture to prevent decomposition. Purity validation requires a combination of elemental analysis, NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}), and mass spectrometry. For reproducibility, detailed experimental protocols (e.g., solvent choice, reaction temperature) must be documented, and cross-referenced with prior literature to confirm consistency in spectral data .

Q. How do researchers characterize the molecular structure and bonding in this compound?

X-ray crystallography is the gold standard for structural elucidation, providing bond lengths and angles critical for understanding hypervalent bonding. Spectroscopic techniques like UV-Vis (to assess electronic transitions) and Raman spectroscopy (for vibrational modes) complement crystallographic data. Computational methods, such as density functional theory (DFT), can simulate molecular geometry and electron distribution, aiding in the interpretation of experimental results. Discrepancies between calculated and observed data should prompt re-evaluation of relativistic effects or solvent interactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is pyrophoric and moisture-sensitive. Handling requires inert atmosphere techniques (glovebox/Schlenk line), flame-resistant labware, and personal protective equipment (PPE) including flame-retardant gloves. Waste disposal must adhere to regulations for heavy metals. Risk assessments should reference material safety data sheets (MSDS) and prior incident reports to mitigate hazards .

Advanced Research Questions

Q. How do relativistic effects influence the electronic and optical properties of this compound?

The blue-violet color of this compound arises from spin-orbit coupling, a relativistic effect prominent in heavy elements like bismuth. To quantify this, researchers employ relativistic DFT calculations (e.g., using ZORA or DKH approximations) and compare results with nonrelativistic models. Experimental validation involves spectroscopic studies (UV-Vis, XAS) of analogous 4d/5d metal complexes to isolate relativistic contributions. Contradictions between theoretical and observed spectra may indicate neglected solvent effects or inadequate basis sets .

Q. What methodological strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity studies (e.g., toward electrophiles or oxidizing agents) often stem from variations in experimental conditions (e.g., solvent polarity, temperature). A systematic approach involves:

  • Replicating prior experiments with controlled variables.
  • Applying multivariate analysis to identify dominant factors (e.g., steric vs. electronic effects).
  • Cross-referencing kinetic data (e.g., Arrhenius plots) with computational transition-state models. Transparent reporting of negative results and error margins is critical to refining mechanistic hypotheses .

Q. How can computational models predict the thermodynamic stability of this compound derivatives?

Stability predictions require a combination of thermodynamic (e.g., Gibbs free energy calculations) and kinetic (e.g., bond dissociation energies) analyses. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for weak intermolecular interactions. Validation involves comparing computed decomposition pathways with thermogravimetric analysis (TGA) data. Researchers must also account for solvent effects using implicit/explicit solvation models in simulations .

Q. What advanced spectroscopic techniques are suited to probe the dynamic behavior of this compound in solution?

Time-resolved fluorescence or transient absorption spectroscopy can track photodegradation pathways. NMR line-shape analysis or EXSY experiments reveal exchange processes (e.g., ligand scrambling). For paramagnetic intermediates, EPR spectroscopy paired with DFT-derived spin densities provides insights into electronic structure. Methodological rigor demands calibration with stable reference compounds and statistical validation of peak assignments .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in crystallographic data for this compound complexes?

Inconsistencies may arise from disorder in crystal packing or inadequate resolution. Strategies include:

  • Re-refining raw diffraction data using multiple software (e.g., SHELX, OLEX2).
  • Applying Hirshfeld surface analysis to assess intermolecular interactions.
  • Depositing raw data in repositories (e.g., Cambridge Structural Database) for peer validation. Transparent reporting of refinement parameters (R-factors, residual density) is essential .

Q. What statistical frameworks are recommended for analyzing kinetic data in this compound reactions?

Non-linear regression (e.g., using MATLAB or Python’s SciPy) fits time-dependent concentration profiles to rate laws. Bayesian inference methods (e.g., Markov chain Monte Carlo) quantify uncertainty in rate constants. For multi-step mechanisms, global analysis of datasets across temperatures/concentrations improves model robustness. Results must be benchmarked against control reactions to exclude autocatalytic or side pathways .

Experimental Design

Q. How to design experiments to isolate the effects of steric bulk vs. electronic factors in this compound reactivity?

A modular approach involves synthesizing derivatives with systematically varied substituents (e.g., methyl, ethyl, isopropyl). Kinetic studies under identical conditions (solvent, temperature) paired with Hammett/Taft linear free-energy relationships quantify electronic contributions. Steric effects are assessed via Tolman’s cone angles or computational steric maps. Control experiments with inert substrates (e.g., alkanes) validate selectivity .

Q. What steps ensure reproducibility in air-sensitive syntheses of this compound?

  • Standardize glovebox O2O_2/H2OH_2O levels (<1 ppm) via continuous monitoring.
  • Pre-dry solvents using molecular sieves and quantify purity via Karl Fischer titration.
  • Document detailed procedural videos or stepwise checklists for shared protocols.
  • Use internal reference reactions (e.g., known yields for Grignard additions) to calibrate equipment and techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.